molecular formula C7H11NO4 B6174783 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid CAS No. 2551117-92-9

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid

Katalognummer: B6174783
CAS-Nummer: 2551117-92-9
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: DDTUFYWEZOQHHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is a heterocyclic organic compound with a pyrrolidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of a pyrrolidine derivative with methoxymethyl reagents under controlled conditions. One common method involves the use of formaldehyde and methanol in the presence of a base to introduce the methoxymethyl group onto the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structural features, such as the methoxymethyl group and the pyrrolidine ring.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Methyl 2-oxopyrrolidine-5-carboxylate", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper sulfate", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Methyl 2-oxopyrrolidine-5-carboxylate is reacted with methanol and sodium borohydride to form 2-(methoxymethyl)-5-oxopyrrolidine.", "Step 2: The resulting compound is then hydrolyzed with hydrochloric acid to form 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid.", "Step 3: Sodium nitrite and copper sulfate are added to the reaction mixture to form a diazonium salt.", "Step 4: The diazonium salt is then treated with sodium carbonate and sodium bicarbonate to form the final product, 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid.", "Step 5: The product is purified by recrystallization from water and drying under vacuum." ] }

CAS-Nummer

2551117-92-9

Molekularformel

C7H11NO4

Molekulargewicht

173.17 g/mol

IUPAC-Name

2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-12-4-7(6(10)11)3-2-5(9)8-7/h2-4H2,1H3,(H,8,9)(H,10,11)

InChI-Schlüssel

DDTUFYWEZOQHHS-UHFFFAOYSA-N

Kanonische SMILES

COCC1(CCC(=O)N1)C(=O)O

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.